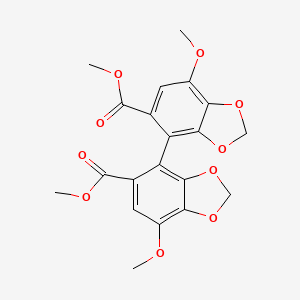
Bifendate
Vue d'ensemble
Description
Bifendate is a synthetic intermediate of Schisandrin C . It is an anti-HBV drug used in Chinese medicine for the treatment of chronic hepatitis B . The molecular formula of Bifendate is C20H18O10 .
Synthesis Analysis
Bifendate is a synthetic intermediate of Schisandrin C . A study on four polymorphs of bifendate based on X-ray crystallography has been reported . The study investigated the differences in molecular conformation, intermolecular interaction, and crystal packing arrangement for the four polymorphs .Molecular Structure Analysis
The molecular structure of Bifendate is characterized by X-ray crystallography . The study revealed that the rotation of single bonds resulted in different orientations for the biphenyl, methyl ester, and methoxyl groups .Physical And Chemical Properties Analysis
Bifendate is a solid substance . Its molecular weight is 418.35 g/mol . The boiling point is 606.9°C at 760 mmHg . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
1. Treatment of Acute Liver Failure
- Application Summary : Bifendate has been used as an investigational agent for acute liver failure. It is a derivative of DB-6, which is a biologically active molecule of dimethyl [1,10-biphenyl]-2,20-dicarboxylate compounds .
- Methods of Application : The study involved the identification and characterization of major unknown impurities in DB-6 bulk drug samples. Four major impurities of DB-6 were detected by a high-performance liquid chromatography (HPLC) method .
- Results : The structures of the four major impurities were identified and confirmed by NMR spectroscopy .
2. Treatment of Chronic Hepatitis
- Application Summary : Bifendate has long been clinically used for the treatment of chronic hepatitis due to its low cost and minimal side effects .
3. Treatment of Acute Liver Injury
- Application Summary : This study explored the mechanism of Bifendate in the treatment of acute liver injury. Co-expression and cluster analysis of disease-related genes were carried out .
- Methods of Application : The study used a combined analysis of proteomics and transcriptome to find therapeutic targets and related mechanisms of drugs .
- Results : A total of 21 dysfunction modules were obtained, which were significantly involved in the immune system, hepatitis, and other related functions and pathways .
Safety And Hazards
Bifendate is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is advised to flush with copious amounts of water and seek medical attention .
Orientations Futures
Bifendate has been used clinically for the treatment of hepatitis and as a hepatoprotective against drug-induced liver injury . A recent study showed that a novel Bifendate derivative improves nephropathy and cognitive decline in diabetic mice . This suggests potential future directions for the use of Bifendate in the treatment of other diseases .
Propriétés
IUPAC Name |
methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOMFYRADAWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223736 | |
| Record name | Bifendate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bifendate | |
CAS RN |
73536-69-3 | |
| Record name | Bifendate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73536-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bifendate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073536693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bifendate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIFENDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G32E321W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



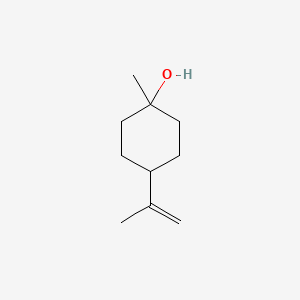
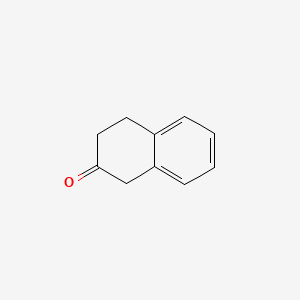
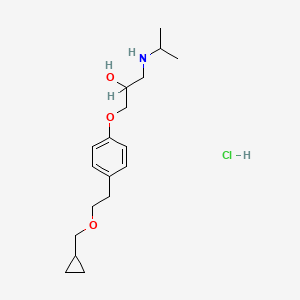
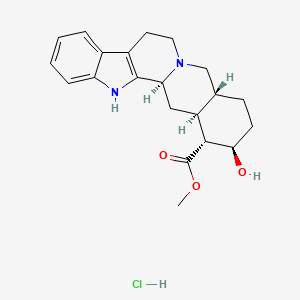
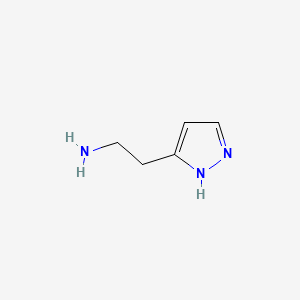
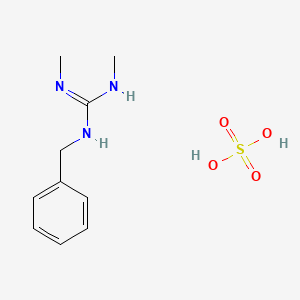
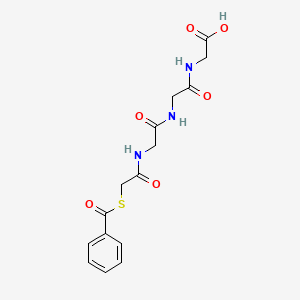
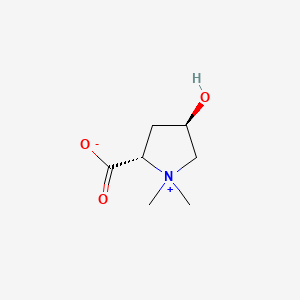
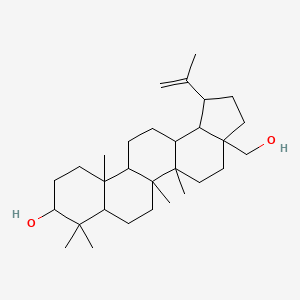
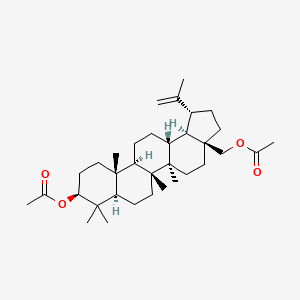
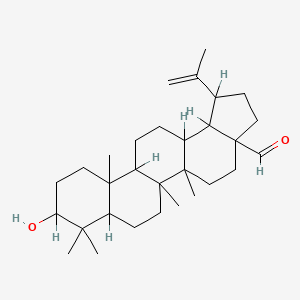
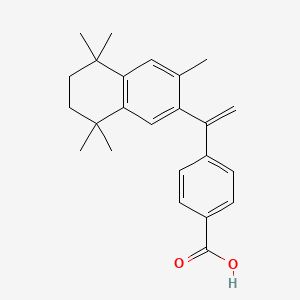
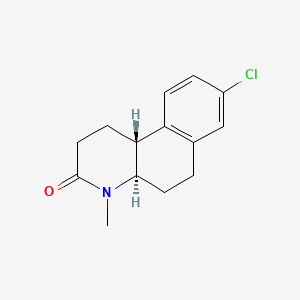
![1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine](/img/structure/B1666934.png)